molecular formula C11H25OPS2 B14484285 S-Butyl S-hexyl methylphosphonodithioate CAS No. 67318-58-5

S-Butyl S-hexyl methylphosphonodithioate

Cat. No.: B14484285
CAS No.: 67318-58-5
M. Wt: 268.4 g/mol
InChI Key: JMSPATRJDDMVLU-UHFFFAOYSA-N
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Description

S-Butyl S-hexyl methylphosphonodithioate: is an organophosphorus compound characterized by the presence of sulfur and phosphorus atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl S-hexyl methylphosphonodithioate typically involves the reaction of appropriate alkyl halides with phosphonodithioate precursors. One common method includes the reaction of butyl and hexyl halides with methylphosphonodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Butyl S-hexyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols or phosphines.

    Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted phosphonodithioates.

Scientific Research Applications

Chemistry: S-Butyl S-hexyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a valuable tool for probing enzyme mechanisms and studying protein function.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor. Its unique chemical properties make it suitable for enhancing the performance and longevity of industrial products.

Mechanism of Action

The mechanism of action of S-Butyl S-hexyl methylphosphonodithioate involves its interaction with molecular targets, primarily through the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

  • S-Butyl S-ethyl methylphosphonodithioate
  • S-Hexyl S-ethyl methylphosphonodithioate
  • S-Butyl S-propyl methylphosphonodithioate

Comparison: S-Butyl S-hexyl methylphosphonodithioate is unique due to its specific combination of butyl and hexyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not perform as effectively.

Properties

CAS No.

67318-58-5

Molecular Formula

C11H25OPS2

Molecular Weight

268.4 g/mol

IUPAC Name

1-[butylsulfanyl(methyl)phosphoryl]sulfanylhexane

InChI

InChI=1S/C11H25OPS2/c1-4-6-8-9-11-15-13(3,12)14-10-7-5-2/h4-11H2,1-3H3

InChI Key

JMSPATRJDDMVLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSP(=O)(C)SCCCC

Origin of Product

United States

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